Alprostadil sodium is a synthetic derivative of prostaglandin E1, a naturally occurring lipid compound involved in various physiological processes. It is primarily used in medical applications for its vasodilatory properties, particularly in treating erectile dysfunction and maintaining patent ductus arteriosus in neonates. This compound is classified under prostaglandins and is recognized for its therapeutic benefits in cardiovascular and reproductive health.
Alprostadil sodium is derived from prostaglandin E1, which is produced endogenously in the body. It is classified as a vasodilator and belongs to the family of prostaglandins, which are bioactive lipids that play critical roles in inflammation, blood flow regulation, and smooth muscle relaxation. The active ingredient is recognized in pharmacopoeias and has established guidelines for its use in clinical settings.
The synthesis of alprostadil sodium typically involves several steps to ensure high purity and efficacy. A notable method includes dissolving prostaglandin E1 in ethanol, followed by treatment with an acid salt to facilitate purification. The process includes:
This method yields alprostadil with a purity level exceeding 99.5%, minimizing toxic impurities.
Alprostadil sodium has the chemical formula and a molecular weight of 354.49 g/mol. Its structural representation features a cyclopentane ring with hydroxyl groups and a heptanoic acid chain, which contribute to its biological activity:
Alprostadil sodium participates in various chemical reactions primarily associated with its role as a vasodilator. In physiological conditions, it acts on specific receptors (EP receptors) leading to:
These reactions are crucial for its therapeutic effects in treating erectile dysfunction and maintaining ductus arteriosus patency .
The mechanism of action of alprostadil sodium involves several key processes:
These properties are essential for its formulation into injectable solutions or suppositories used clinically .
Alprostadil sodium has several significant applications:
Alprostadil sodium (C₂₀H₃₃NaO₅; MW 376.46 g/mol) is the sodium salt derivative of prostaglandin E1 (PGE1), characterized by a 20-carbon skeleton featuring a cyclopentane ring with adjacent ketone and hydroxyl groups, a carboxylic acid terminus, and two aliphatic chains [3] [9]. The sodium salt formation enhances water solubility, critical for pharmaceutical formulations, by neutralizing the carboxylic acid group (pKa ~4.8) [3]. Key structural modifications include:
The compound exhibits multifaceted receptor interactions, with highest affinity for EP3 and EP4 subtypes, driving vasodilation and antiplatelet effects [3] [9]:
Table 1: Receptor Binding Affinities of Alprostadil Sodium (Ki Values in nM)
EP1 | EP2 | EP3 | EP4 | IP |
---|---|---|---|---|
36 | 10 | 1.1 | 2.1 | 33 |
Synthesis employs chemical and biotechnological routes:- Chemical Synthesis:1. Core Construction: Uses dihomo-γ-linolenic acid (DGLA) from evening primrose oil, cyclized via oxidative enzymatic catalysis (cyclooxygenase) to form PGE1 [7] [9].2. Salt Formation: PGE1 reacts with sodium hydroxide to yield the stable sodium salt [7].3. Purification: Impurities (e.g., esterified intermediates) are removed by acid-salt treatment (hydrosulfates/dihydrogen phosphates), silica gel chromatography (mobile phase: methanol/pH 5.6 phosphate buffer, 3:7 v/v), and gradient recrystallization in acetonitrile, achieving ≥99.5% purity [7].
Alprostadil sodium faces significant solubility and stability hurdles:
Table 2: Stability of Alprostadil Sodium in Refrigerated PVC Containers
Time (Days) | Potency Retention (%) | pH | Visual Changes |
---|---|---|---|
0 | 100.0 | 6.8 | None |
7 | 98.5 | 6.7 | None |
10 | 91.2 | 6.6 | None |
14 | 112.3 | 6.6 | None |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7